![molecular formula C12H17NO2 B7570299 2-[4-(Oxolan-3-ylamino)phenyl]ethanol](/img/structure/B7570299.png)
2-[4-(Oxolan-3-ylamino)phenyl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(Oxolan-3-ylamino)phenyl]ethanol (OAP) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. OAP is a chiral compound that has two enantiomers, R and S, with different biological activities. The synthesis of OAP is challenging due to its chiral nature, and various methods have been developed to produce it.
作用機序
The mechanism of action of 2-[4-(Oxolan-3-ylamino)phenyl]ethanol is not well understood, but it is believed to act as a modulator of various biological pathways. 2-[4-(Oxolan-3-ylamino)phenyl]ethanol has been shown to inhibit the activity of enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation. 2-[4-(Oxolan-3-ylamino)phenyl]ethanol has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in glucose and lipid metabolism.
Biochemical and Physiological Effects:
2-[4-(Oxolan-3-ylamino)phenyl]ethanol has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-[4-(Oxolan-3-ylamino)phenyl]ethanol inhibits the proliferation of cancer cells, induces apoptosis, and inhibits the activity of COX-2. 2-[4-(Oxolan-3-ylamino)phenyl]ethanol has also been shown to increase insulin sensitivity and glucose uptake in adipocytes. In animal studies, 2-[4-(Oxolan-3-ylamino)phenyl]ethanol has been shown to reduce inflammation and improve glucose and lipid metabolism.
実験室実験の利点と制限
The advantages of using 2-[4-(Oxolan-3-ylamino)phenyl]ethanol in lab experiments include its chiral nature, which allows for the production of chiral compounds with high enantiomeric excess. 2-[4-(Oxolan-3-ylamino)phenyl]ethanol is also relatively easy to synthesize using asymmetric synthesis methods. The limitations of using 2-[4-(Oxolan-3-ylamino)phenyl]ethanol in lab experiments include its low solubility in water, which can make it difficult to work with in aqueous solutions. 2-[4-(Oxolan-3-ylamino)phenyl]ethanol is also relatively expensive compared to other chiral reagents or catalysts.
将来の方向性
There are several future directions for the research of 2-[4-(Oxolan-3-ylamino)phenyl]ethanol. One direction is to investigate the mechanism of action of 2-[4-(Oxolan-3-ylamino)phenyl]ethanol in more detail to understand its biological activity better. Another direction is to develop more efficient methods for the synthesis of 2-[4-(Oxolan-3-ylamino)phenyl]ethanol to reduce the cost and increase the yield. 2-[4-(Oxolan-3-ylamino)phenyl]ethanol can also be used as a chiral building block in the synthesis of more complex chiral compounds with potential biological activity. Finally, 2-[4-(Oxolan-3-ylamino)phenyl]ethanol can be investigated as a potential drug candidate for the treatment of various diseases.
Conclusion:
In conclusion, 2-[4-(Oxolan-3-ylamino)phenyl]ethanol is a chiral compound that has gained significant attention in scientific research due to its potential applications in various fields. The asymmetric synthesis method is the most commonly used method for the synthesis of 2-[4-(Oxolan-3-ylamino)phenyl]ethanol. 2-[4-(Oxolan-3-ylamino)phenyl]ethanol has potential applications in medicinal chemistry, organic synthesis, and materials science. The mechanism of action of 2-[4-(Oxolan-3-ylamino)phenyl]ethanol is not well understood, but it is believed to act as a modulator of various biological pathways. 2-[4-(Oxolan-3-ylamino)phenyl]ethanol has various biochemical and physiological effects and has advantages and limitations for lab experiments. There are several future directions for the research of 2-[4-(Oxolan-3-ylamino)phenyl]ethanol, including investigating its mechanism of action, developing more efficient synthesis methods, and investigating its potential as a drug candidate.
合成法
The synthesis of 2-[4-(Oxolan-3-ylamino)phenyl]ethanol is challenging due to its chiral nature. Several methods have been developed to produce 2-[4-(Oxolan-3-ylamino)phenyl]ethanol, but the most commonly used method is the asymmetric synthesis method. This method involves the use of chiral reagents or catalysts to produce the desired enantiomer. For example, the asymmetric hydrogenation of 2-(4-nitrophenyl)ethanol using a chiral rhodium catalyst produces 2-[4-(Oxolan-3-ylamino)phenyl]ethanol with high enantiomeric excess.
科学的研究の応用
2-[4-(Oxolan-3-ylamino)phenyl]ethanol has potential applications in various fields of scientific research, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, 2-[4-(Oxolan-3-ylamino)phenyl]ethanol has been investigated as a potential drug candidate for the treatment of various diseases, such as cancer, diabetes, and inflammation. 2-[4-(Oxolan-3-ylamino)phenyl]ethanol has also been used as a chiral building block in organic synthesis to produce chiral compounds with high enantiomeric excess. In materials science, 2-[4-(Oxolan-3-ylamino)phenyl]ethanol has been used as a ligand in the synthesis of metal-organic frameworks.
特性
IUPAC Name |
2-[4-(oxolan-3-ylamino)phenyl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c14-7-5-10-1-3-11(4-2-10)13-12-6-8-15-9-12/h1-4,12-14H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFKOYFRYXPBYOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1NC2=CC=C(C=C2)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

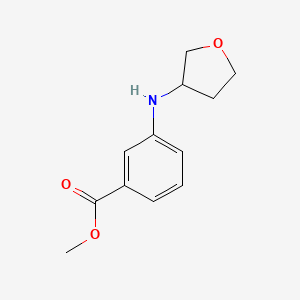
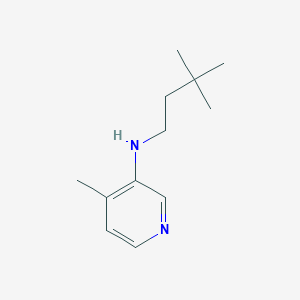
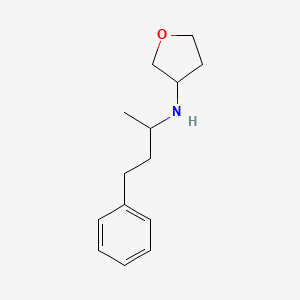
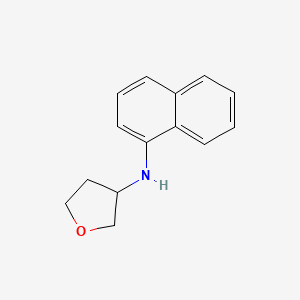
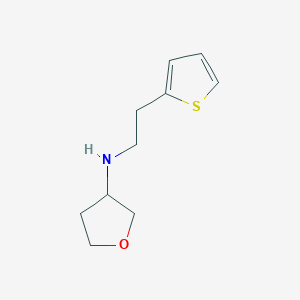

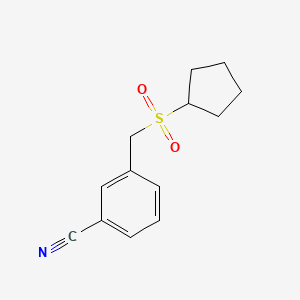
![4-[2-(Oxolan-3-ylamino)ethyl]benzenesulfonamide](/img/structure/B7570286.png)
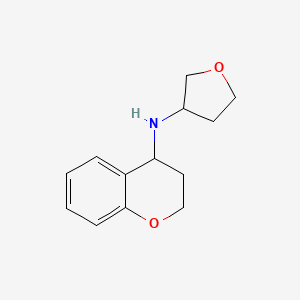
![3-[(2-Methylphenyl)sulfonylmethyl]benzonitrile](/img/structure/B7570297.png)
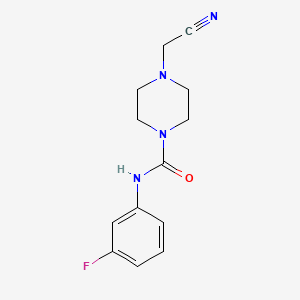
![4-Methyl-2-[(2-methylsulfonylethylamino)methyl]phenol](/img/structure/B7570307.png)
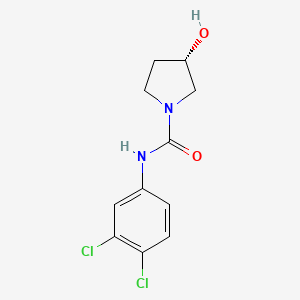
![2-[(1-Benzothiophen-5-ylamino)methyl]-4-methylphenol](/img/structure/B7570323.png)